Ethyl levulinate

Biofuels Diesel Emissions Oxygenated Additives

Ethyl levulinate (EL) is a short-chain alkyl levulinate ester (C7H12O3, MW 144.17 g/mol) derived from levulinic acid and ethanol. As a biomass-derived platform chemical, EL is positioned within the levulinate ester family alongside methyl levulinate (ML) and n-butyl levulinate (BL).

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 539-88-8
Cat. No. B147295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl levulinate
CAS539-88-8
Synonyms4-Oxopentanoic Acid Ethyl Ester;  Levulinic Acid Ethyl Ester;  4-Oxopentanoic Acid Ethyl Ester;  Ethyl 3-Acetylpropionate;  Ethyl 4-Ketovalerate;  Ethyl 4-Oxopentanoate;  Ethyl 4-Oxovalerate;  Ethyl Laevulinate;  NSC 24876;  NSC 8863
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C
InChIInChI=1S/C7H12O3/c1-3-10-7(9)5-4-6(2)8/h3-5H2,1-2H3
InChIKeyGMEONFUTDYJSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water and alcohol
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Levulinate (CAS 539-88-8): Procurement-Relevant Baseline for Bio-Based Esters


Ethyl levulinate (EL) is a short-chain alkyl levulinate ester (C7H12O3, MW 144.17 g/mol) derived from levulinic acid and ethanol. As a biomass-derived platform chemical, EL is positioned within the levulinate ester family alongside methyl levulinate (ML) and n-butyl levulinate (BL) [1]. It presents as a colorless to pale yellow liquid with a density of 1.016 g/cm³ at 25 °C, a boiling point of 203–206 °C, and a flash point of approximately 94 °C . Its functional profile spans applications as a green solvent, biofuel oxygenate additive, and flavor/fragrance intermediate. However, procurement decisions must account for its distinct physicochemical, toxicological, and performance boundaries relative to its closest chemical analogs [2].

1

Workflow

Green solvent and biofuel oxygenate additive development

2

Selection

Bio-based ester with distinct alkyl chain-dependent properties

3

Use Context

Flavor/fragrance intermediate or reformulated fuel component

Why Generic Substitution of Alkyl Levulinates Leads to Process Failure


Alkyl levulinates are not interchangeable commodities. While methyl, ethyl, and butyl levulinate share a common levulinic acid backbone, their physicochemical and toxicological profiles diverge sharply due to alkyl chain length effects. Substituting ethyl levulinate with methyl levulinate or butyl levulinate without reformulation validation introduces quantifiable risks: altered water miscibility and phase separation in fuel blends [1], divergent ecotoxicity profiles that impact environmental permitting [2], and distinct emission outcomes in engine combustion systems [3]. These differences are not marginal—they are engineering-critical parameters that dictate blend stability, regulatory compliance, and end-use performance.

Water Miscibility Shift

Alkyl chain length strongly alters water solubility, potentially causing phase separation in fuel blends and affecting low-temperature stability.

Ecotoxicity Profile Divergence

Environmental concentration limits vary substantially across methyl, ethyl, and butyl levulinates, which may impact discharge permitting and environmental risk assessment.

Emission Outcome Variation

Engine combustion emission patterns differ between alkyl levulinates; direct substitution can alter NOx and smoke trade-offs in ways that require reformulation validation.

Ethyl Levulinate (EL) vs. Analogs: Quantified Performance and Ecotoxicity Differentiation


Diesel Engine Smoke Reduction: EL 10% Blend Achieves 41.3% Reduction vs. BL 20% Blend 55%

Ethyl levulinate demonstrates quantifiable smoke suppression in diesel combustion. In a head-to-head engine study using a 2008 Cummins ISB engine, a 10% blend of ethyl levulinate (EL10) reduced engine-out smoke number by 41.3% relative to baseline diesel [1]. The comparator n-butyl levulinate (BL) required a 20% blend (BL20) to achieve a 55% reduction [1]. Critically, EL10 achieved this smoke reduction with no measurable impact on nitrogen oxides (NOx) emissions (0% change), whereas BL20 increased NOx emissions by 4.6% [1].

Smoke & NOx Trade‑off
Head‑to‑head
EL10: 41.3% smoke reduction, 0% NOx change BL20: 55% reduction, 4.6% NOx increase
Supports NOx‑neutral PM control strategy
2008 Cummins ISB engine, heavy‑duty transient cycle
Biofuels Diesel Emissions Oxygenated Additives

Water Solubility: EL (15.2 wt%) vs. BL (1.3 wt%) Defines Fuel Handling and Phase Stability

Ethyl levulinate exhibits water solubility of 15.2 wt%, compared to only 1.3 wt% for n-butyl levulinate [1]. This 11.7-fold difference is not merely a property variation; it dictates fuel blend phase behavior. EL's higher water solubility correlates with its tendency to form a separate liquid phase in diesel blends at low temperatures, causing elevated cloud point issues despite its intrinsically low melting point (< -60 °C) [1]. In contrast, BL remains in solution in diesel, raising cloud point only under specific low-aromatic fuel conditions [1].

Water Solubility & Phase Stability
Head‑to‑head
EL: 15.2 wt% (phase separation) BL: 1.3 wt% (miscible)
Informs low‑temperature blend design
Requires co‑solvent for diesel miscibility
Fuel Blending Water Tolerance Phase Separation

Predicted Environmental Concentration Limits: EL (0.982 mg/L) vs. BL (0.151 mg/L) and ML (2.761 mg/L)

In a systematic ecotoxicity assessment of the levulinate ester series, the predicted no-effect concentration (PNEC)-derived maximum allowable environmental values were determined: ethyl levulinate (EL) at 0.982 mg/L, compared to methyl levulinate (ML) at 2.761 mg/L, butyl levulinate (BL) at 0.151 mg/L, and levulinic acid at 1.093 mg/L [1]. This positions EL as an intermediate ecotoxicological risk within the series—less hazardous than BL but more constrained than ML [1].

Predicted Env. Limits
Reported
EL: 0.982 mg/L ML: 2.761, BL: 0.151, Lev. acid: 1.093
Intermediate regulatory exposure margin
PNEC‑derived; multi‑species ecotoxicity data
Ecotoxicity Environmental Risk Assessment Regulatory Compliance

Catalytic Synthesis Efficiency: p-Toluenesulfonic Acid DES Yields 76% Conversion vs. 58% for Oxalic Acid DES

The choice of catalyst system directly impacts ethyl levulinate production efficiency. In a direct comparison of deep eutectic solvent (DES) catalytic systems for levulinic acid esterification, a p-toluenesulfonic acid (pTSA)-based DES achieved 76% levulinic acid conversion with 100% selectivity to ethyl levulinate under microwave-assisted conditions (413.15 K, 10 min, 5 wt% catalyst, 5:1 ethanol:acid molar ratio) [1]. The comparator oxalic acid-based DES yielded only 58% conversion under identical conditions [1].

Catalytic Conversion Efficiency
Head‑to‑head
76% conversion
18 pp above oxalic acid DES
Informs process intensification choice
pTSA‑DES, microwave, 413 K, 10 min, 100% selectivity
Green Chemistry Catalysis Deep Eutectic Solvents

Zebrafish Embryo Acute Toxicity: EL (LC50 83 mg/L) vs. 2-MTHF (LC50 2980 mg/L)

In comparative acute embryo toxicity testing using the zebrafish (Danio rerio) FET model, ethyl levulinate (EL) exhibited an LC50 of 83 mg/L [1]. This was significantly more toxic than the comparator biofuel candidate 2-methyltetrahydrofuran (2-MTHF), which showed an LC50 of 2980 mg/L (36× less toxic) [1]. EL was also more toxic than 2-methylfuran (LC50 405 mg/L) and gasoline water accommodated fractions (LC50 244 mg DOC/L) [1].

Zebrafish FET LC50
Reported
83 mg/L
36× higher acute toxicity than 2‑MTHF
Informs occupational exposure assessment
OECD 236, 96 h, Danio rerio embryo model
Toxicology Biofuel Safety Zebrafish Model

Fuel Reformulation Limit: ALs Usable up to 35 mol% with Aromatic Content Adjustment

Molecular dynamics simulations evaluated the thermophysical behavior of alkyl levulinates (ALs) in gasoline blends. At 300 K and 1 atm, alkyl levulinates including ethyl levulinate can be incorporated at up to 18 mol% while maintaining density, viscosity, and compressibility within recommended limits [1]. With modification of aromatic content, this blend limit increases to 35 mol% [1]. This class-level inference applies uniformly to methyl, ethyl, propyl, and butyl levulinates, indicating that the alkyl levulinate core structure, rather than the specific ester, governs the bulk blend compatibility ceiling.

Gasoline Blend Ceiling
Class‑level
Up to 18 mol% (standard) Up to 35 mol% (aromatic‑modified)
Class‑level bulk property guide
MD simulations, 300 K, 1 atm; applies to alkyl levulinate series
Gasoline Reformulation Oxygenate Blending Molecular Dynamics

Ethyl Levulinate: Differentiated Application Scenarios Based on Quantitative Evidence


Diesel Particulate Control Without NOx Penalty

Ethyl levulinate is preferentially selected over n-butyl levulinate when the primary objective is smoke (particulate matter) reduction without exacerbating nitrogen oxide emissions. Evidence shows that a 10% EL blend reduces engine-out smoke by 41.3% while maintaining neutral NOx impact, whereas BL20 increases NOx by 4.6% [1]. This makes EL suitable for diesel formulations targeting PM compliance in NOx-sensitive regulatory jurisdictions.

High-Water-Tolerance Solvent or Fuel Component Requiring Phase Separation Mitigation

Ethyl levulinate's 15.2 wt% water solubility [1] makes it suitable for applications where water miscibility is desired (e.g., aqueous cleaning formulations, hydrophilic solvent systems). Conversely, in diesel blending where low-temperature phase stability is critical, EL's tendency to separate as a liquid phase requires co-solvent strategies (e.g., biodiesel addition) [1]. Procurement for low-temperature diesel markets should consider BL if miscibility is paramount, or EL with explicit blend reformulation.

Intermediate Ecotoxicity Risk Profile for Regulated Environmental Releases

For applications with potential aquatic or terrestrial environmental exposure, ethyl levulinate presents a middle-ground ecotoxicity profile. Its predicted environmental concentration limit of 0.982 mg/L [1] is more restrictive than methyl levulinate (2.761 mg/L) but substantially less restrictive than butyl levulinate (0.151 mg/L) [1]. This positions EL as a candidate where moderate ecotoxicity is acceptable and where BL's higher toxicity would trigger additional environmental controls.

Microwave-Assisted Green Synthesis Using pTSA-Based DES Catalysis

For research or pilot-scale production of ethyl levulinate from levulinic acid, p-toluenesulfonic acid-based deep eutectic solvent (pTSA-DES) catalysis under microwave irradiation achieves 76% conversion with 100% selectivity within 10 minutes [1]. This 18-percentage-point advantage over oxalic acid-based DES [1] informs catalyst selection and process intensification strategies for green chemistry applications.

Application
Selection Property
Validation Focus
Diesel Particulate Control
NOx‑neutral smoke suppression
Blend stability and PM‑NOx trade‑off testing
High‑Water Solvent / Fuel
Elevated water miscibility (phase separation risk)
Low‑temperature miscibility and co‑solvent validation
Environmentally Regulated Release
Moderate ecotoxicity profile (mid‑series)
PNEC compliance and discharge permitting
Microwave‑Assisted Synthesis
High‑efficiency pTSA‑DES catalysis
Conversion rate and catalyst reusability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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